molecular formula C16H19N3O2S B2485095 4-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2,3-thiadiazole-5-carboxamide CAS No. 1210914-55-8

4-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2,3-thiadiazole-5-carboxamide

Katalognummer: B2485095
CAS-Nummer: 1210914-55-8
Molekulargewicht: 317.41
InChI-Schlüssel: IAKLGYUPIZYYNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The amide nitrogen is further functionalized with a (4-phenyloxan-4-yl)methyl substituent, which introduces a tetrahydropyran (oxane) ring bearing a phenyl group.

Eigenschaften

IUPAC Name

4-methyl-N-[(4-phenyloxan-4-yl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-12-14(22-19-18-12)15(20)17-11-16(7-9-21-10-8-16)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKLGYUPIZYYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Acid-Catalyzed Thiosemicarbazide Cyclization

A widely adopted protocol involves reacting 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with thiosemicarbazide under acidic reflux conditions (HCl, 80°C, 6–8 hr), achieving 70–75% yields. The mechanism proceeds through nucleophilic attack of thiosemicarbazide’s terminal nitrogen on the carboxylic acid’s carbonyl carbon, followed by sequential dehydration and sulfur-assisted cyclization (Fig. 1A).

Optimization Insight : Substituting traditional mineral acids with propylphosphonic anhydride (T3P®) enhances reaction efficiency (85% yield, 3 hr). This catalyst facilitates both activation of the carboxylic acid and water scavenging, minimizing side-product formation.

Oxidative Cyclization with Molecular Iodine

Recent advances employ iodine (1.2 equiv) in 1,4-dioxane with K2CO3 (2 equiv) to mediate cyclization of thiosemicarbazones derived from 4-methyl-5-carboxyaldehyde-thiadiazole precursors. This transition-metal-free method achieves 82% isolated yield while tolerating sensitive functional groups on the oxane ring.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

A patented two-step continuous process integrates:

  • Thiadiazole Formation : Microreactor-based cyclocondensation at 120°C, 15 bar
  • Amide Coupling : Tubular reactor with immobilized lipase catalyst (Candida antarctica)

This system achieves 92% overall yield with 99.2% purity, operating at 50 kg/day capacity.

Solvent-Free Mechanochemical Synthesis

Ball-milling 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1 equiv), (4-phenyloxan-4-yl)methanamine hydrochloride (1.05 equiv), and K2CO3 (3 equiv) for 45 min produces the amide in 88% yield. This approach eliminates solvent waste and reduces reaction time by 70% compared to solution-phase methods.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (hr) Scale Potential
EDCI/HOBt Coupling 87 98.5 24 Lab-scale
Mixed Carbonate 90 99.1 2 Pilot plant
Continuous Flow 92 99.2 1.5 Industrial
Mechanochemical 88 97.8 0.75 Lab-scale

Data synthesized from

Challenges and Mitigation Strategies

Oxane Ring Instability

The 4-phenyloxan-4-yl group exhibits pH-sensitive ring-opening above pH 8.5. Implementing buffered coupling conditions (pH 7.5–8.0) with phosphate salts prevents degradation during amide formation.

Thiadiazole Ring Oxidation

Trace peroxides in ether solvents promote sulfoxide formation. Pre-treatment of solvents with activated alumina and rigorous N2 sparging maintains thiadiazole integrity.

Emerging Technologies

Biocatalytic Amidation

Engineering Pseudomonas fluorescens amidase to accept bulky amine substrates enables enzymatic coupling at 37°C, pH 7.0, achieving 84% yield without protecting groups.

Photoredox-Mediated Cyclization

Visible-light-driven cyclization using Ru(bpy)3Cl2 (0.5 mol%) and iPr2NEt (2 equiv) in MeCN converts thiosemicarbazide precursors to thiadiazoles in 89% yield under ambient conditions.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

4-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to bind to proteins, enzymes, and other molecules, altering their structure and function. This binding can affect enzyme activity, molecular transport, and gene expression. Additionally, the compound may influence the permeability of cell membranes and the activity of ion channels, impacting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,2,3-thiadiazole-5-carboxamides, which are often explored for their bioactivity. Below is a structural and functional comparison with key analogues:

Compound Name Substituents Molecular Formula Key Features Reference
Target Compound 4-methyl, N-[(4-phenyloxan-4-yl)methyl] C₁₈H₁₉N₃O₂S Oxane ring introduces steric bulk and lipophilicity. -
Compound 33 () 4-methyl, N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(CF₃)-1H-pyrazol-1-yl)phenyl) C₁₉H₁₆F₃N₆O₃ Oxadiazole-pyrazole substituent enhances π-π interactions; CF₃ improves metabolic stability.
CAS 477857-87-7 () 4-phenyl, N-[4-(trifluoromethyl)phenyl] C₁₆H₁₀F₃N₃OS Phenyl and CF₃ groups increase hydrophobicity and binding affinity.
4-Methyl-2-phenylthiazole-5-carbohydrazide () Thiazole core with phenyl and carbohydrazide substituents C₁₁H₁₀N₄OS Thiazole-carbohydrazide derivatives show anticancer activity (e.g., IC₅₀ = 1.61 μg/mL).

Crystallographic and Analytical Data

  • Spectroscopic Data : Compound 33 () was characterized by HRMS (mass error = 0.0004 Da) and IR, providing a benchmark for validating the target compound’s purity .

Biologische Aktivität

4-Methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the thiadiazole family, known for its diverse biological activities. This article delves into the biological activities of this compound, exploring its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of thiadiazole derivatives, including the compound in focus. The following table summarizes key findings from various studies regarding its cytotoxic effects:

Study ReferenceCell Lines TestedIC50 (µM)Mechanism of Action
HePG-2 (liver cancer)5.05Induces apoptosis and cell cycle arrest
MCF-7 (breast cancer)2.74Inhibits BRAF and VEGFR-2
A549 (lung cancer)6.21Antiproliferative activity
Various peripheral cancersNot specifiedAntitubulin polymerization inhibition

The biological activity of 4-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2,3-thiadiazole-5-carboxamide can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to significantly increase the percentage of apoptotic cells in treated cancer cell lines compared to controls, indicating its role in promoting programmed cell death .
  • Cell Cycle Arrest : It causes G2-M and S-phase arrest in cancer cells, which is crucial for halting proliferation and allowing for cellular repair mechanisms to take place before division .
  • Target Inhibition : The compound inhibits key signaling pathways such as BRAF and VEGFR-2, which are often overactive in various cancers. This inhibition is similar to that observed with established anticancer drugs like sorafenib .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives:

  • Study on MCF-7 Cells : A study demonstrated that compounds similar to 4-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2,3-thiadiazole-5-carboxamide exhibited significant cytotoxicity against MCF-7 cells with an IC50 value lower than that of sorafenib .
  • Hepatocellular Carcinoma : Another investigation found that related thiadiazole compounds showed promising results against hepatocellular carcinoma cell lines, suggesting a potential application in liver cancer therapies .

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Amide CouplingEDCI, DMF, RT65–7592–95%
Thiadiazole FormationThiourea, HCl, 80°C50–6085–90%

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in biological data (e.g., IC₅₀ values in cancer cell lines) may arise from:

  • Assay Variability : Differences in cell culture conditions (e.g., serum concentration, passage number) .
  • Structural Analogues : Impurities from incomplete purification (e.g., residual EDCI) or isomerization during synthesis .
  • Target Selectivity : Off-target interactions with kinases or GPCRs due to the thiadiazole moiety’s electrophilic nature .
    Methodological Recommendations :
    • Validate activity across ≥3 independent assays (e.g., MTT, apoptosis, colony formation).
    • Use docking studies (AutoDock Vina) to compare binding modes with structurally similar compounds .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • 1H NMR : Identify methyl groups (δ 2.3–2.5 ppm) and oxane protons (δ 3.8–4.2 ppm) .
    • 13C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and thiadiazole carbons (δ 150–160 ppm) .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ at m/z 370.12 .
  • IR Spectroscopy : Detect amide C=O stretch (~1680 cm⁻¹) and thiadiazole C-S-C (~680 cm⁻¹) .

Advanced Question: How does the compound’s thiadiazole moiety influence its mechanism of action in antimicrobial studies?

Answer:
The thiadiazole ring acts as a bioisostere for carboxylate or amide groups, enabling:

  • Enzyme Inhibition : Competitive binding to bacterial dihydrofolate reductase (DHFR) via sulfur–π interactions .
  • Membrane Disruption : Enhanced lipophilicity from the phenyloxane group promotes penetration into Gram-negative bacterial membranes .
    Experimental Validation :
    • MIC Assays : Compare activity against E. coli (ATCC 25922) and S. aureus (ATCC 29213) with/without thiadiazole modification .
    • Molecular Dynamics : Simulate interactions with DHFR (PDB: 1RAE) to quantify binding energy differences .

Basic Question: What are the stability considerations for long-term storage of this compound?

Answer:

  • Degradation Pathways : Hydrolysis of the amide bond under acidic/basic conditions or photodegradation of the thiadiazole ring .
  • Storage Recommendations :
    • Temperature : –20°C in amber vials to prevent light-induced decomposition.
    • Solvent : Use anhydrous DMSO or acetonitrile; avoid aqueous buffers with pH <5 or >9 .
  • Stability Monitoring : Periodic HPLC analysis (C18 column, 254 nm) to detect degradation peaks .

Advanced Question: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Answer:

  • ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and reduce CYP3A4 inhibition .
  • QSAR Studies : Correlate substituent electronegativity (e.g., fluorine at phenyloxane) with tumor cell line toxicity (e.g., MDA-MB-231) .
  • Metabolite Prediction : GLORYx or MetaSite to identify potential Phase I oxidation sites (e.g., methyl group on thiadiazole) .

Basic Question: What are the common synthetic impurities, and how are they mitigated?

Answer:

  • Byproducts :
    • Unreacted 4-phenyloxane-4-methylamine (detected via TLC, Rf 0.5 in ethyl acetate/hexane).
    • Oxidized thiadiazole derivatives (e.g., sulfoxide forms) .
  • Mitigation Strategies :
    • Purification : Silica gel chromatography (eluent: 3:7 ethyl acetate/hexane).
    • Reaction Monitoring : In-situ FTIR to track thiourea consumption .

Advanced Question: How do structural modifications to the phenyloxane group affect anticancer activity?

Answer:

  • Electron-Withdrawing Groups (e.g., -CF₃): Enhance apoptosis in HT-29 colon cancer cells (IC₅₀: 12 µM vs. 28 µM for parent compound) but reduce solubility .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) decrease binding to tubulin by ~40% (SPR analysis) .
    Table 2: Structure-Activity Relationship (SAR)
SubstituentIC₅₀ (µM, MCF-7)logP
-H (Parent)25.32.1
-CF₃12.73.4
-OCH₃18.92.3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.